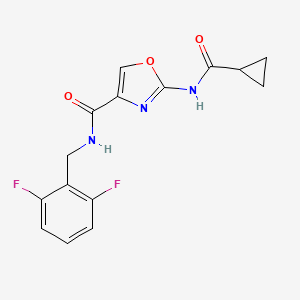
2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It is an orally available drug that acts as a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a crucial role in the signaling pathways of cytokines involved in immune responses.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization of Oxazole Rings
A notable application involves the development of methodologies for synthesizing oxazole rings, which are essential components in various natural products and pharmaceuticals. Luo et al. (2012) demonstrated an efficient modular synthesis of 2,4-disubstituted oxazoles via a gold-catalyzed oxidation strategy, highlighting the role of bidentate ligands in tempering the reactivity of postulated α-oxo gold carbenes towards the synthesis of oxazole rings with enhanced chemoselectivity (Luo et al., 2012).
Cyclopropane Derivatives and Their Biological Activity
Research on cyclopropane derivatives showcases their potential in biological applications. Lu et al. (2021) synthesized a compound related to the query molecule, demonstrating significant antiproliferative activity against some cancer cell lines, thereby underscoring the relevance of cyclopropane carboxamide derivatives in the development of new anticancer agents (Lu et al., 2021).
Antimicrobial Applications
The antimicrobial potential of compounds derived from 2,6-difluorobenzyl)oxazole-4-carboxamide has been explored, with Jadhav et al. (2017) reporting on a series of novel compounds bearing triazole and oxadiazole substitutions showing moderate to good activity against various bacterial and fungal strains (Jadhav et al., 2017).
Novel Synthetic Routes
Research into new synthetic methodologies for related compounds includes the work by Bonacorso et al. (2015), who developed a new, solventless, and metal-free synthesis for the antiepileptic drug rufinamide, showcasing innovative approaches to drug synthesis that could be applicable to the molecule (Bonacorso et al., 2015).
Catalytic and Asymmetric Synthesis
Studies on catalytic and asymmetric synthesis methods also relate to the scientific applications of the molecule. Kwok et al. (2014) described a one-pot asymmetric synthesis of dihydropyrroles from in situ generated triazoles, expanding the utility of azavinyl carbene chemistry for cyclic enamides, which could be relevant for the synthesis of compounds containing the oxazole-4-carboxamide moiety (Kwok et al., 2014).
Propiedades
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3/c16-10-2-1-3-11(17)9(10)6-18-14(22)12-7-23-15(19-12)20-13(21)8-4-5-8/h1-3,7-8H,4-6H2,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEWZQDUFXKGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

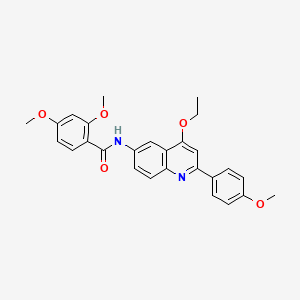
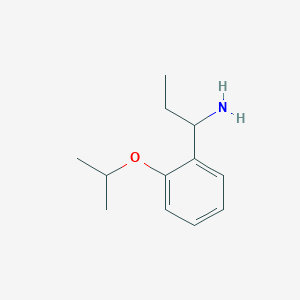
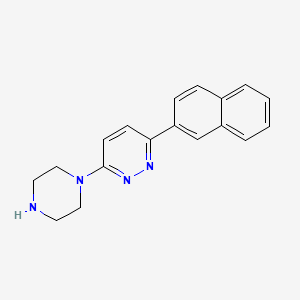




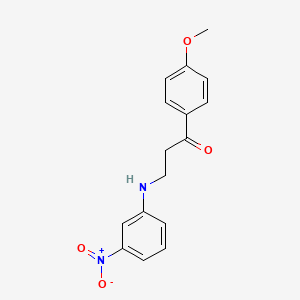


![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2651905.png)
![6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2651906.png)
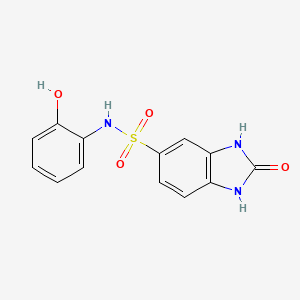
![2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide](/img/structure/B2651908.png)